Ethanone, 1-(2-benzofuranyl)-2-hydroxy-
Description
Contextualization within Benzofuran (B130515) Chemistry Research
Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone of modern medicinal chemistry. rsc.orgmdpi.com First synthesized by Perkin in 1870, the benzofuran scaffold has since been identified in a vast array of natural and synthetic molecules demonstrating a wide spectrum of pharmacological properties. jocpr.com These include antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant activities. scienceopen.com
The biological profile of a benzofuran derivative is highly dependent on the nature and position of its substituents. This structural diversity allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. For instance, the antiarrhythmic drug Amiodarone and the antidepressant Vilazodone feature a benzofuran core, highlighting the scaffold's therapeutic relevance. mdpi.com The exploration of new substitution patterns on the benzofuran ring remains an active area of research, aimed at discovering novel therapeutic agents. nih.govdtu.dk
Table 1: Examples of Biologically Active Benzofuran Derivatives
| Compound Name | Substitution Pattern | Reported Biological Activity |
| Amiodarone | 2-Butyl-3-(3,5-diiodo-4-diethylaminopropoxybenzoyl)benzofuran | Antiarrhythmic |
| Vilazodone | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}benzofuran-2-carboxamide | Antidepressant |
| Moracin C | 2-(3,5-dihydroxyphenyl)-5,6-dihydroxybenzofuran | Phytoalexin with antimicrobial properties |
| 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | 5-acetyl-6-hydroxy-2-isopropenylbenzofuran | Immunomodulatory effects nih.gov |
| 2-Arylbenzofurans | Variously substituted at the 2-position with an aryl group | Potential anti-Alzheimer's disease agents nih.gov |
Historical Perspectives on the Synthesis and Reactivity of α-Hydroxy Ketones
α-Hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group on the carbon atom adjacent to a ketone carbonyl group. wikipedia.org This structural motif is a valuable building block in organic synthesis and is present in numerous natural products and pharmaceuticals. ebi.ac.uknih.gov Historically, their synthesis involved methods like the acyloin condensation of esters. Modern synthetic chemistry offers a plethora of more refined methods.
Key synthetic strategies include:
Oxidation of Carbonyl Compounds : The direct α-hydroxylation of ketones using various oxidizing agents. nih.gov
Condensation Reactions : The benzoin (B196080) condensation of aldehydes, often catalyzed by cyanide or N-heterocyclic carbenes.
Biocatalytic Approaches : The use of enzymes like lyases or redox enzymes for the enantioselective synthesis of α-hydroxy ketones, which is crucial for pharmaceutical applications. nih.govnih.gov
The reactivity of α-hydroxy ketones is characterized by the interplay between the two adjacent functional groups. A notable reaction is the Heyns rearrangement , where an α-hydroxy ketone reacts with an amine to form an α-amino ketone, a transformation of significant interest in medicinal chemistry for accessing novel bioactive compounds. rsc.org
Table 2: Selected Synthetic Methods for α-Hydroxy Ketones
| Method | Description | Key Features |
| Acyloin Condensation | Reductive coupling of two carboxylic esters using metallic sodium. | A classic method for forming α-hydroxy ketones. |
| Oxidation of Silyl (B83357) Enol Ethers | Epoxidation of a silyl enol ether followed by ring-opening. | Provides good control over regioselectivity. |
| Biocatalytic Reduction of 1,2-Diketones | Use of whole-cell biocatalysts or isolated enzymes (e.g., dehydrogenases) to selectively reduce one carbonyl group of a 1,2-diketone. | Offers high enantioselectivity, crucial for chiral drug synthesis. nih.gov |
| Thiamine Diphosphate (ThDP)-dependent Lyase Catalysis | Carboligation of aldehydes to form α-hydroxy ketones. | Allows for the "umpolung" (reactivity inversion) of aldehydes. nih.gov |
Significance of the 2-Acylbenzofuran Scaffold in Organic Synthesis
The 2-acylbenzofuran scaffold, which forms the core of Ethanone (B97240), 1-(2-benzofuranyl)-2-hydroxy- , is a pivotal intermediate in the synthesis of more complex benzofuran derivatives. The acetyl group at the 2-position serves as a versatile chemical handle for further molecular elaboration.
The synthesis of 2-acylbenzofurans can be challenging due to regioselectivity issues with methods like the Friedel-Crafts acylation of benzofuran itself. nih.gov Consequently, numerous strategies have been developed that construct the benzofuran ring with the acyl group already in place. These include:
Cyclization of o-hydroxyphenyl ketones : Reaction of an o-hydroxyacetophenone with α-haloketones. jocpr.com
Sonogashira coupling followed by cyclization : Palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. acs.org
Domino Reactions : Multi-step reactions where subsequent transformations occur in a single pot, offering efficiency and atom economy. nih.govnih.gov For example, palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids has been developed for the synthesis of 2-aroyl benzofurans. rsc.org
Once formed, the 2-acyl group can be modified in numerous ways. For instance, the ketone 1-(benzofuran-2-yl)ethan-1-one has been used as a starting material to synthesize various hybrid molecules, such as 2-(benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione, which was investigated for its anticancer properties. nih.gov Bromination of the acetyl group leads to 1-(benzofuran-2-yl)-2-bromoethanone, another key intermediate for introducing further functionalities. prepchem.com
Emerging Research Frontiers for Ethanone, 1-(2-benzofuranyl)-2-hydroxy-
While direct research on Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is limited, its structure suggests several promising avenues for future investigation. The convergence of a biologically active scaffold (benzofuran) and a synthetically versatile and often bioactive functional group (α-hydroxy ketone) makes it a compelling target for further study.
Potential Research Directions:
Biological Screening: Given the wide range of biological activities reported for benzofuran derivatives, a primary research frontier would be the comprehensive biological evaluation of this compound. scienceopen.com Screening for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities would be a logical starting point. The α-hydroxy ketone moiety can participate in hydrogen bonding and may enhance binding to enzyme active sites. ebi.ac.uk
Asymmetric Synthesis and Chiral Applications: The hydroxyl-bearing carbon in Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is a stereocenter. The development of enantioselective syntheses, potentially using biocatalytic methods, would be crucial. nih.gov The resulting enantiopure compound could serve as a valuable chiral building block for the synthesis of more complex, stereochemically defined pharmaceutical agents.
Development of Novel Synthetic Routes: Exploring modern catalytic methods, such as domino reactions or C-H activation strategies, to access this specific molecule could lead to more efficient and environmentally benign synthetic pathways. acs.orgresearchgate.net
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with varying substituents on the benzene ring of the benzofuran scaffold would allow for systematic SAR studies. This could lead to the identification of derivatives with optimized potency and selectivity for specific biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,11H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGXSRVTFQSLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551419 | |
| Record name | 1-(1-Benzofuran-2-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111505-80-7 | |
| Record name | 1-(1-Benzofuran-2-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Derivatization Strategies for Ethanone, 1 2 Benzofuranyl 2 Hydroxy
Reactivity of the α-Hydroxy Ketone Moiety
The α-hydroxy ketone functional group is a versatile synthon in organic chemistry, known for its participation in various oxidative, reductive, and nucleophilic reactions.
Oxidation and Reduction Reactions of the Carbonyl Group
The carbonyl group and the adjacent hydroxyl group in an α-hydroxy ketone can undergo selective oxidation and reduction.
Oxidation: The primary alcohol of 1-(2-benzofuranyl)-2-hydroxyethanone can be selectively oxidized to yield the corresponding α-keto aldehyde, 1-(2-benzofuranyl)ethane-1,2-dione. This transformation can be achieved using various oxidizing agents. A notable method involves a copper(I)-catalyzed aerobic oxidation, which provides a pathway to α-keto aldehydes from α-hydroxy ketones using molecular oxygen as the oxidant. rsc.org Other methods for the oxidation of α-hydroxy ketones include using reagents like o-iodoxybenzoic acid (IBX) or a combination of ruthenium trichloride, Oxone, and sodium bicarbonate for the regioselective oxidation of vicinal diols, which can be formed from the parent ketone. organic-chemistry.org
Reduction: The carbonyl group of the ketone can be reduced to a secondary alcohol, yielding 1-(2-benzofuranyl)ethane-1,2-diol. This reduction can be performed using standard reducing agents like sodium borohydride. Furthermore, stereoselective reductions are of significant interest. For instance, the enantioselective reduction of the related benzofuran-2-yl methyl ketone has been successfully demonstrated using biocatalysis. ncert.nic.in In a laboratory experiment, carrot (Daucus carota) bits were used as a green and inexpensive reducing agent to achieve the enantioselective reduction of the ketone, showcasing the potential for biotransformations in generating chiral diols from this class of compounds. ncert.nic.in
| Reaction Type | Product | Reagents/Conditions |
| Oxidation | 1-(2-benzofuranyl)ethane-1,2-dione | Cu(I) catalyst, O₂ rsc.org |
| Reduction | 1-(2-benzofuranyl)ethane-1,2-diol | Sodium Borohydride |
| Biocatalytic Reduction | (R)- or (S)-1-(2-benzofuranyl)ethane-1,2-diol | Daucus carota (carrot) ncert.nic.in |
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon in ethanone (B97240), 1-(2-benzofuranyl)-2-hydroxy- is electrophilic and susceptible to attack by nucleophiles. These nucleophilic addition reactions are characteristic of ketones and proceed via a tetrahedral alkoxide intermediate. libretexts.org The subsequent protonation of this intermediate yields a tertiary alcohol. libretexts.org
A wide variety of nucleophiles can be employed. For example, reaction with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would lead to the formation of a tertiary alcohol with the introduction of a new carbon-carbon bond. Similarly, the addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin. byjus.com These cyanohydrins are valuable synthetic intermediates that can be further hydrolyzed to α-hydroxy carboxylic acids. youtube.com
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and creating a tetrahedral intermediate where the oxygen carries a negative charge. byjus.com In a subsequent step, this alkoxide is protonated by a weak acid to give the final alcohol product. libretexts.org
Esterification and Etherification of the Hydroxyl Group
The primary hydroxyl group in ethanone, 1-(2-benzofuranyl)-2-hydroxy- can be readily functionalized through esterification or etherification reactions.
Esterification: This reaction involves treating the α-hydroxy ketone with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. The reaction with a carboxylic acid is typically catalyzed by an acid, such as sulfuric acid, in a process known as Fischer esterification. Alternatively, for a more reactive approach, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine. Enzymatic methods are also viable; for instance, lipase-catalyzed hydrolysis of esters is a well-known process, and the reverse reaction, enzymatic esterification, can be employed for selective acylation. semanticscholar.org
Etherification: The formation of an ether at the hydroxyl position can be accomplished via the Williamson ether synthesis. This two-step process begins with the deprotonation of the hydroxyl group by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the corresponding ether derivative, 1-(2-benzofuranyl)-2-methoxyethanone.
Reactions Involving the Benzofuran (B130515) Heterocycle
The benzofuran ring system is aromatic and can undergo reactions typical of aromatic heterocycles, including electrophilic substitution and metal-catalyzed cross-coupling.
Electrophilic Aromatic Substitution on the Benzofuran Ring
The benzofuran ring undergoes electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents. The furan (B31954) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. youtube.com However, the presence of the deactivating 2-acyl group significantly influences the regioselectivity.
An acyl group is an electron-withdrawing group and a meta-director for electrophilic substitution on the benzene ring portion of the heterocycle. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to occur primarily at the C5 and C7 positions of the benzofuran ring, with the C5 position often being favored. rsc.orgwikipedia.org The furan ring's reactivity is diminished by the electron-withdrawing effect of the acyl group at position 2. Attack at the C3 position is less favorable due to the disruption of the aromatic sextet of the benzene ring in the resonance structures of the intermediate sigma complex. organic-chemistry.org
Cross-Coupling Reactions for Functional Group Introduction
Modern synthetic chemistry offers powerful tools for functionalizing aromatic rings through cross-coupling reactions. To utilize these methods, the benzofuran ring of ethanone, 1-(2-benzofuranyl)-2-hydroxy- would first need to be halogenated (e.g., at the 5- or 7-position as described above) or converted to another suitable coupling partner like a triflate.
Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling is a versatile method for forming carbon-carbon bonds. A halogenated derivative of 1-(2-benzofuranyl)-2-hydroxyethanone could be coupled with a variety of aryl or vinyl boronic acids. For example, studies have shown that 2-acyl-5-bromobenzofurans can efficiently undergo Suzuki coupling with arylboronic acids in the presence of a palladium catalyst and a base to yield 5-arylbenzofuran derivatives. wikipedia.org
Nickel-Catalyzed Coupling: Nickel catalysts have also been employed for cross-coupling reactions on benzofuran systems. Notably, nickel catalysis has been used for the coupling of 2-fluorobenzofurans with arylboronic acids, activating the strong C-F bond. acs.orgorganicreactions.org This suggests that if a fluoro-substituted derivative of the target molecule were synthesized, it could serve as a substrate for such transformations. These reactions often proceed under mild conditions and offer an alternative to palladium-catalyzed methods. acs.org
| Coupling Reaction | Catalyst System | Substrates | Product Type |
| Suzuki Coupling | Pd(II) complex, K₂CO₃ | Halogenated Benzofuran, Arylboronic Acid | Aryl-substituted Benzofuran wikipedia.org |
| Nickel-Catalyzed Coupling | Ni(cod)₂, PCy₃, K₃PO₄ | 2-Fluorobenzofuran, Arylboronic Acid | 2-Arylbenzofuran acs.orgorganicreactions.org |
Advanced Derivatization for Scaffold Elaboration
The presence of multiple reactive sites in Ethanone, 1-(2-benzofuranyl)-2-hydroxy- facilitates its use in complex chemical syntheses to create elaborate molecular scaffolds.
Multi-component Reactions Incorporating Ethanone, 1-(2-benzofuranyl)-2-hydroxy-
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates the essential parts of all starting materials. While direct MCRs involving Ethanone, 1-(2-benzofuranyl)-2-hydroxy- are not extensively documented, its derivatives, particularly chalcones, are key substrates in such reactions. For instance, benzofuran-2-carboxamides can be synthesized in a fast and versatile microwave-assisted multi-component protocol. kcl.ac.uk This method has been proven effective with a range of commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. kcl.ac.uk The development of MCRs for synthesizing complex molecules like 3,4-dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives highlights the power of this approach in creating structurally diverse libraries of compounds with potential biological activities. nih.gov
Synthesis of Chalcone (B49325) and Hydrazone Derivatives
Chalcones , or 1,3-diaryl-2-propen-1-ones, are significant intermediates in the synthesis of various heterocyclic compounds. nih.govderpharmachemica.com Benzofuran-containing chalcones are typically synthesized via the Claisen-Schmidt condensation of an appropriate 2-acetylbenzofuran (B162037) with an aromatic aldehyde in the presence of a base. derpharmachemica.comnih.govmdpi.com
The general reaction is as follows:
Starting Materials: 2-Acetylbenzofuran and a substituted benzaldehyde.
Conditions: Typically, a basic catalyst like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. derpharmachemica.comsemanticscholar.org
Product: A benzofuran chalcone.
These chalcones are precursors for a variety of heterocyclic systems, including pyrimidines, pyrazolines, and isoxazoles. nih.govnih.govresearchgate.net
Hydrazones are another important class of derivatives obtained from Ethanone, 1-(2-benzofuranyl)-2-hydroxy-. The reaction involves the condensation of the ketone functionality with hydrazine (B178648) or its derivatives. For example, benzofuran chalcones react with hydrazine hydrate (B1144303) in the presence of acetic acid to yield N-acetyl pyrazolines. nih.gov The reaction with phenylhydrazine (B124118) in ethanol (B145695) produces the corresponding phenylhydrazones, which can be subsequently cyclized to pyrazoline derivatives. nih.gov The synthesis of hydrazones from various aldehydes and N-aminomorpholine demonstrates a common method for their preparation, involving refluxing the reactants in an appropriate solvent like isopropyl alcohol. nih.gov
A variety of chalcone and hydrazone derivatives have been synthesized from benzofuran precursors, as detailed in the table below.
| Derivative Type | Reactants | Key Reaction | Resulting Compound Class |
| Chalcone | 2-Acetylbenzofuran, Aromatic Aldehydes | Claisen-Schmidt Condensation | Benzofuran Chalcones |
| Hydrazone (from Chalcone) | Benzofuran Chalcone, Hydrazine Hydrate | Condensation/Cyclization | N-Acetyl Pyrazolines |
| Hydrazone (from Chalcone) | Benzofuran Chalcone, Phenylhydrazine | Condensation | Phenylhydrazones |
Formation of Fused Ring Systems
The derivatization of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- opens pathways to a multitude of fused heterocyclic systems. The chalcone derivatives are particularly instrumental in this regard.
Pyrimidines: Benzofuran chalcones can be cyclized with urea (B33335), thiourea, or guanidine (B92328) hydrochloride to form fused pyrimidine (B1678525) systems. nih.govresearchgate.net For example, reacting (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea in ethanolic potassium hydroxide yields 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol. nih.gov
Pyrazolines and Pyrazoles: The reaction of benzofuran chalcones with hydrazine hydrate or substituted hydrazines is a common method to synthesize pyrazoline derivatives. nih.govresearchgate.netderpharmachemica.com These can sometimes be oxidized to the corresponding pyrazoles. researchgate.net
Isoxazoles and Isoxazolines: Cyclization of benzofuran chalcones with hydroxylamine (B1172632) hydrochloride in an alkaline medium leads to the formation of isoxazole (B147169) derivatives. derpharmachemica.comresearchgate.netnih.govrasayanjournal.co.in
Other Fused Systems: Benzofuran chalcones can react with various nucleophiles like 5-aminopyrazoles, 5-amino-1,2,4-triazole, and 2-aminobenzimidazole (B67599) to create more complex fused systems such as pyrazolo[1,5-a]pyrimidines, nih.govresearchgate.netresearchgate.net-triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, respectively. jst.go.jp
Below is a table summarizing the formation of various fused ring systems from benzofuran chalcones.
| Reagent | Fused Ring System |
| Urea/Thiourea/Guanidine | Pyrimidine |
| Hydrazine Hydrate | Pyrazoline |
| Phenylhydrazine | Phenyl-substituted Pyrazoline |
| Hydroxylamine Hydrochloride | Isoxazole |
| 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidine |
| 5-Amino-1,2,4-triazole | nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyrimidine |
| 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole |
Photochemical and Thermal Transformations
The study of photochemical and thermal reactions of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- and its derivatives provides insights into their stability and potential for light or heat-induced chemical transformations.
Photo-induced Rearrangements and Cyclizations
UV irradiation can be employed as an alternative to conventional heating for the synthesis of certain derivatives. For instance, pyrimidine derivatives can be synthesized from chalcones and guanidine-hydrochloric acid using UV irradiation, which can lead to higher yields and is considered a more environmentally friendly method. derpharmachemica.com While specific studies on photo-induced rearrangements and cyclizations of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- are not widely available, the photochemical behavior of related chalcones is an area of active research.
Thermal Decomposition Pathways and Stability Studies
The thermal stability of heterocyclic compounds is a critical parameter for their application. While specific thermal decomposition data for Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is not readily found, studies on related compounds provide some context. For example, thermal degradation studies on other hydroxyethyl-containing amines, such as 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD], have been conducted to assess their stability under various conditions. nih.gov In the presence of CO2, a blend of 3-amino-1-propanol (3A1P) and 1-(2HE)PRLD was found to be more stable than the primary amines alone but less stable than the tertiary amine 1-(2HE)PRLD by itself. nih.gov Such studies are crucial for applications where the compounds might be subjected to elevated temperatures.
Advanced Spectroscopic and Structural Elucidation of Ethanone, 1 2 Benzofuranyl 2 Hydroxy
Conformational Analysis via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
The conformational landscape of a molecule like Ethanone (B97240), 1-(2-benzofuranyl)-2-hydroxy- is crucial for understanding its reactivity and potential interactions. Advanced NMR techniques are paramount in elucidating these three-dimensional arrangements in solution.
2D NMR Techniques for Complex Spectral Assignment
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the foundational step for any detailed structural analysis. For a molecule with the complexity of Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, one-dimensional NMR spectra would likely suffer from signal overlap, making unambiguous assignments challenging. Two-dimensional (2D) NMR experiments are indispensable in such cases. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal one-bond and multiple-bond correlations between protons and carbons, respectively.
While specific 2D NMR data for Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is not available, the scientific literature does contain ¹H NMR data for related benzofuran (B130515) structures, which serves to illustrate the general chemical shift regions for protons on the benzofuran core. For instance, studies on various benzofuran derivatives show aromatic protons typically resonating between δ 7.0 and 8.0 ppm.
Variable Temperature NMR for Conformational Equilibrium Studies
The hydroxyl and acetyl groups attached to the benzofuran scaffold of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- introduce conformational flexibility. Rotation around the single bonds connecting these groups can lead to different stable conformers. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals. This data allows for the determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) associated with the conformational exchange, providing insight into the relative populations and energy barriers between different conformers. No such studies have been reported for Ethanone, 1-(2-benzofuranyl)-2-hydroxy-.
Solid-State NMR Investigations of Polymorphism and Crystallinity
In the solid state, molecules are in a more rigid environment, and their conformation is influenced by crystal packing forces. Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics in the solid phase, which can be different from that in solution. For Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, ssNMR could be employed to identify the presence of different polymorphic forms, which are crystalline solids with the same chemical composition but different molecular packing. Each polymorph would give a distinct ssNMR spectrum. Furthermore, ssNMR can be used to assess the degree of crystallinity of a sample. Currently, there are no published ssNMR studies on this compound.
Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Crystal Packing
Intermolecular Interactions and Hydrogen Bonding Networks
A key aspect of crystal engineering is understanding the intermolecular interactions that dictate how molecules arrange themselves in a crystal lattice. For Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, the presence of a hydroxyl group and a carbonyl group makes it a prime candidate for forming hydrogen bonds. A single-crystal X-ray structure would reveal the specific hydrogen bonding network, detailing which atoms act as donors and acceptors and the geometry of these interactions. Other non-covalent interactions, such as π-π stacking between the benzofuran rings, could also be identified. This information is crucial for understanding the physical properties of the solid material. Without a published crystal structure, any discussion of these interactions remains speculative.
Polymorphism and Co-crystallization Phenomena
The ability of a compound to exist in multiple crystalline forms (polymorphism) or to crystallize with another molecule (co-crystallization) is of significant interest in materials science and pharmaceuticals. Different polymorphs or co-crystals can have different solubilities, melting points, and stabilities. While the potential for such phenomena exists for Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, a thorough investigation would require extensive screening and characterization, primarily by X-ray diffraction techniques. There is currently no evidence in the scientific literature of such studies being performed on this compound.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the analysis of functional groups and the conformational states of molecules. For Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, these methods provide detailed insights into its molecular structure and flexibility.
Band Assignment and Vibrational Modes Correlation
The key vibrational modes and their expected wavenumber regions are detailed in the table below. The C-H stretching vibrations of the aromatic and furan (B31954) rings are typically observed in the 3000-3100 cm⁻¹ region. globalresearchonline.net The carbonyl stretching (νC=O) is a strong, characteristic band for ketones, and its position is sensitive to the electronic environment. The hydroxyl group gives rise to a characteristic broad O-H stretching band, the position and shape of which are indicative of hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) contains a wealth of information from various bending and stretching modes, including the C-O stretching of the furan ring and the hydroxyl group, as well as skeletal vibrations of the benzofuran moiety.
Table 1: Predicted FTIR and Raman Band Assignments for Ethanone, 1-(2-benzofuranyl)-2-hydroxy-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| ~3400 (broad) | O-H stretching | Hydroxyl | Strong | Weak |
| 3100-3000 | C-H stretching | Aromatic/Furan | Medium | Strong |
| ~1680 | C=O stretching | Ketone | Strong | Strong |
| 1600-1450 | C=C stretching | Aromatic/Furan | Medium-Strong | Strong |
| ~1450 | C-H bending | Methylene (B1212753) | Medium | Medium |
| ~1250 | C-O stretching | Furan Ring | Strong | Medium |
| ~1050 | C-O stretching | Hydroxyl | Strong | Weak |
| Below 1000 | Ring skeletal vibrations, C-C-O bending | Benzofuran, side chain | Medium-Strong | Medium-Weak |
This table is a predictive representation based on data from analogous compounds.
Conformational Isomerism Detection via Vibrational Spectroscopy
The presence of a flexible hydroxyacetyl side chain attached to the rigid benzofuran ring allows for the existence of different conformational isomers, or rotamers. These conformers arise from the rotation around the single bonds, specifically the C-C bond between the carbonyl carbon and the methylene carbon, and the C-O bond of the hydroxyl group. The relative orientation of the carbonyl and hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which significantly influence the stability and vibrational spectra of the conformers.
Vibrational spectroscopy is a sensitive technique for detecting and characterizing such conformational isomerism. nih.gov The O-H stretching frequency is particularly diagnostic. In a conformer where the hydroxyl group is involved in an intramolecular hydrogen bond with the carbonyl oxygen, the O-H stretching band will be red-shifted (shifted to a lower frequency) and broadened compared to a conformer where the hydroxyl group is "free" or only involved in intermolecular hydrogen bonding with a solvent.
Similarly, the C=O stretching frequency can also be affected by the formation of an intramolecular hydrogen bond, which tends to lower its frequency as well. By analyzing the vibrational spectra, potentially in different solvents or at various temperatures, it is possible to identify the presence of multiple conformers and deduce the most stable conformations in different environments. researchgate.net
Mass Spectrometry (High-Resolution MS, MS/MS) for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. Tandem mass spectrometry (MS/MS) is used to isolate a specific ion and induce further fragmentation, providing detailed information about its structure and connectivity.
For Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, the fragmentation pathways can be predicted based on the known behavior of benzofuran and ketone derivatives. The initial ionization would likely produce a molecular ion [M]⁺• or a protonated molecule [M+H]⁺, depending on the ionization technique used. Subsequent fragmentation would involve the cleavage of the weaker bonds and the loss of stable neutral molecules.
A plausible fragmentation pathway for the protonated molecule would involve the loss of water from the hydroxyl group, followed by the cleavage of the side chain. Another likely fragmentation is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable benzofuranyl-acylium ion.
Isotopic Labeling for Mechanistic Insight in Fragmentation
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, including fragmentation processes in mass spectrometry. wikipedia.orgbionity.com By selectively replacing an atom in a molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the mass of the resulting fragments will shift, providing unambiguous evidence for the origin of the atoms in each fragment. nih.govresearchgate.netresearchgate.net
In the case of Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, several isotopic labeling strategies could provide valuable mechanistic insights:
Deuterium (B1214612) Labeling of the Hydroxyl Group: Replacing the hydrogen of the -OH group with deuterium would result in a 1 Dalton mass increase in the molecular ion. In the MS/MS spectrum, any fragment resulting from the loss of the hydroxyl group or the side chain containing it would show a corresponding mass shift. For example, the loss of H₂O would become a loss of HDO, confirming the origin of the lost water molecule.
¹³C Labeling of the Carbonyl Group: Incorporating a ¹³C atom at the carbonyl position would also increase the molecular weight by one. This would allow for the definitive tracking of the carbonyl group in the fragmentation pathway. Fragments containing the carbonyl group would be shifted by 1 Da, while those that have lost it would retain their original mass. This would be particularly useful in distinguishing between different rearrangement pathways.
These labeling experiments provide a level of detail that is often unattainable through the analysis of the unlabeled compound alone, allowing for the confident elucidation of complex fragmentation mechanisms.
Advanced Ionization Techniques for Structural Confirmation
The choice of ionization technique is critical in mass spectrometry, as it can significantly influence the appearance of the mass spectrum. While traditional techniques like electron ionization (EI) can cause extensive fragmentation, softer ionization methods are often preferred for obtaining clear molecular ion information, which is crucial for structural confirmation.
For a molecule like Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, which contains both polar (hydroxyl) and less polar (benzofuran) moieties, several advanced ionization techniques could be advantageous:
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of thermally stable compounds of medium polarity. wikipedia.orgresearchgate.net In APCI, the sample is vaporized and then ionized through gas-phase ion-molecule reactions. wikipedia.org This technique often produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of the target compound. nationalmaglab.orgscience.gov
Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that uses photons to ionize the analyte. It is particularly effective for nonpolar and moderately polar compounds. APPI can sometimes provide complementary information to APCI and is less susceptible to matrix effects in certain applications. asms.org
The use of these advanced ionization techniques, coupled with high-resolution mass analysis, would provide a high degree of confidence in the structural confirmation of Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, by providing an accurate molecular formula and minimizing in-source fragmentation.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its subsequent de-excitation pathways. The photophysical properties of benzofuran derivatives are of significant interest due to their applications in various fields, including as fluorescent probes and in materials science. researchgate.netnih.govnih.gov
The UV-Vis absorption spectrum of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is expected to be dominated by π-π* transitions within the benzofuran chromophore. The substitution on the furan ring with a hydroxyacetyl group can influence the position and intensity of the absorption bands. Generally, benzofuran derivatives exhibit strong absorption in the UV region. researchgate.net
Many benzofuran derivatives are also known to be fluorescent, emitting light upon excitation at an appropriate wavelength. The fluorescence properties, including the emission maximum (λem) and quantum yield (Φf), are highly dependent on the molecular structure and the surrounding environment (e.g., solvent polarity). The presence of the carbonyl and hydroxyl groups on the side chain can affect the fluorescence through various electronic and steric effects. nih.govnih.gov
Table 2: Representative Photophysical Data for Substituted Benzofurans
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Benzofuran Derivative 1 | Chloroform | 374 | 396 | ~1500 | >0.70 |
| Benzofuran Derivative 2 | Chloroform | 355 | 374 | ~1400 | >0.70 |
| Benzofuran Derivative 3 | Methanol | 372 | 405 | ~2300 | >0.70 |
This table presents data for representative benzofuran derivatives to illustrate the range of photophysical properties and is not specific to Ethanone, 1-(2-benzofuranyl)-2-hydroxy-. Data adapted from various sources. nih.gov
The study of the electronic spectra of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- would reveal its characteristic absorption and emission properties, providing insights into the electronic structure and potential applications as a fluorescent material. The influence of solvent polarity on the absorption and emission maxima could also be investigated to understand the nature of the electronic transitions and the dipole moment changes upon excitation.
Chromophore Characteristics and Absorption Maxima
The chromophoric system of these molecules is primarily the benzofuran ring conjugated with a carbonyl group. This arrangement of alternating single and double bonds (a conjugated system) is responsible for the absorption of ultraviolet (UV) and visible light. shimadzu.com The electronic transitions within this system, typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding), give rise to characteristic absorption bands in the UV-Vis spectrum.
For the parent compound, 2-Acetylbenzofuran (B162037), the absorption spectrum is well-documented. The NIST Chemistry WebBook provides spectral data showing distinct absorption maxima. nist.gov The primary absorption is attributed to the π → π* transition of the conjugated benzofuran-carbonyl system. The introduction of a hydroxyl group, as in Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, would likely introduce subtle shifts in the absorption maxima. Hydroxyl groups can act as auxochromes, which are groups that modify the light-absorbing properties of a chromophore. nih.gov This can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.
Table 1: UV-Vis Absorption Data for 2-Acetylbenzofuran Data presented for 2-Acetylbenzofuran as a proxy for Ethanone, 1-(2-benzofuranyl)-2-hydroxy-.
Source: NIST Chemistry WebBook nist.gov
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|
This interactive table summarizes the reported absorption maximum for 2-Acetylbenzofuran in ethanol (B145695).
Fluorescence Quantum Yield and Lifetime Measurements
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. The fluorescence quantum yield (Φf) is a critical parameter that defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. nih.gov The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.
The introduction of a hydroxyl group can influence fluorescence by providing a pathway for non-radiative decay processes, such as vibrational relaxation or intersystem crossing, which would decrease the quantum yield. Conversely, it could also enhance fluorescence depending on its position and interaction with the chromophore. For instance, studies on fluorescein (B123965) derivatives show a significant dependence of both quantum yield and lifetime on the molecular substitution. researchgate.net Without experimental data, the precise effects on Ethanone, 1-(2-benzofuranyl)-2-hydroxy- remain speculative.
Table 2: Illustrative Fluorescence Data for Benzofuran Derivatives This table presents hypothetical data based on typical values for substituted benzofurans to illustrate the concepts, as specific experimental data for the target compound and its direct proxy are not available in the cited literature.
| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |
|---|
This interactive table provides a hypothetical range for the fluorescence properties of a typical benzofuran ketone.
Theoretical and Computational Investigations of Ethanone, 1 2 Benzofuranyl 2 Hydroxy
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
A DFT study would be the foundational step, involving the optimization of the molecule's three-dimensional structure to find its most stable arrangement (lowest energy conformation). This calculation would yield crucial data such as bond lengths, bond angles, and dihedral angles between the benzofuran (B130515) ring, the ethanone (B97240) backbone, and the hydroxyl group. From the optimized geometry, an analysis of the energy landscape could identify different stable conformers and the energy barriers between them. This information is fundamental for understanding the molecule's flexibility and preferred shapes.
Ab Initio Methods for High-Accuracy Property Prediction
For higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed. These calculations would provide more precise predictions of electronic properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). Such data is critical for assessing the molecule's potential reactivity and electronic behavior.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, highlighting regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, shown in blue). For Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, an MEP map would visualize the electrophilic and nucleophilic sites. It would likely show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and the benzofuran oxygen, indicating these as sites for electrophilic attack or hydrogen bond acceptance. This analysis is invaluable for predicting how the molecule will interact with other molecules.
Conformational Analysis and Intramolecular Hydrogen Bonding via Computational Methods
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan involves systematically changing specific geometric parameters, such as a dihedral angle, and calculating the energy at each step. For this molecule, a PES scan of the torsion angle around the bond connecting the carbonyl carbon and the hydroxyl-bearing carbon would be particularly insightful. This would reveal the energy profile of rotation and confirm the most stable conformations, including whether a conformation stabilized by an intramolecular hydrogen bond is the global minimum.
Docking Simulations for Exploring Non-Covalent Interactions
Molecular docking is a computational technique used to predict how a molecule binds to a larger receptor. In a purely theoretical context, as requested, one could perform self-docking or docking into a model cavity to explore the non-covalent interactions the molecule can form. This would involve simulating the interactions between one molecule of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- and another, or with a generic surface, to identify the dominant non-covalent forces at play, such as hydrogen bonds, π-π stacking (involving the benzofuran ring), and van der Waals forces. These simulations would provide a detailed picture of its intermolecular recognition properties.
Until such specific computational research is conducted and published for Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, a scientifically rigorous and detailed article as outlined cannot be constructed. The field awaits investigation into this specific chemical entity to unlock a deeper understanding of its intrinsic properties.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, providing valuable insights that can aid in experimental validation and structural elucidation.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a cornerstone of modern chemical analysis. For Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, density functional theory (DFT) calculations are typically employed to determine its ¹H and ¹³C NMR spectra. The process begins with a conformational search to identify the most stable geometries of the molecule. Each of these conformers is then subjected to geometry optimization using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. github.io
Following optimization, NMR shielding tensors are calculated for each unique conformer, often using a higher-level basis set like 6-311++G(2d,p) and incorporating solvent effects through methods like the Polarizable Continuum Model (PCM). github.io The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population. These predicted shifts can then be compared with experimental data to confirm the structure of the molecule.
Below is a hypothetical data table illustrating the kind of results expected from such a computational study.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanone, 1-(2-benzofuranyl)-2-hydroxy-
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| H on hydroxyl group | 3.5 - 4.5 |
| H on methylene (B1212753) group | 4.8 - 5.2 |
| H on furan (B31954) ring | 7.0 - 7.2 |
| Aromatic H's (benzene ring) | 7.3 - 7.8 |
| ¹³C NMR | |
| Carbonyl carbon | 190 - 195 |
| Carbon of C-OH | 65 - 70 |
| Carbons of furan ring | 110 - 155 |
Note: These are illustrative values and the actual predicted shifts may vary based on the computational method and basis set used.
Simulated Vibrational Spectra for Experimental Validation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational methods can simulate these spectra, which is invaluable for interpreting experimental results. For Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, DFT calculations at a level like B3LYP/6-31G* can be used to compute the harmonic vibrational frequencies. researchgate.net
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, these frequencies are typically scaled using empirical scaling factors. The resulting simulated spectrum, with characteristic peaks for functional groups like the hydroxyl (-OH) stretch, carbonyl (C=O) stretch, and vibrations of the benzofuran ring, can be directly compared with experimental IR and Raman spectra for validation. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of Ethanone, 1-(2-benzofuranyl)-2-hydroxy-
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
|---|---|
| O-H stretch (hydroxyl) | 3400 - 3600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (carbonyl) | 1680 - 1720 |
| C=C stretch (aromatic/furan) | 1450 - 1600 |
Note: These are representative frequency ranges. Precise values depend on the specific computational approach.
Reaction Mechanism Modeling and Transition State Characterization
Understanding how Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is formed is crucial for optimizing its synthesis. Computational modeling can elucidate reaction pathways and characterize the energetics of these processes.
Computational Elucidation of Reaction Pathways
The synthesis of 2-acylbenzofurans can proceed through various routes, such as the palladium-catalyzed carbonylation and cyclization of appropriate precursors. researchgate.net Computational studies can map out the potential energy surface for these reactions. By modeling the reactants, intermediates, transition states, and products, the most likely reaction pathway can be identified. These calculations can reveal intricate details of the mechanism, such as the role of catalysts and the sequence of bond-forming and bond-breaking events.
Energetic Profiles of Intermediates and Transition States
A key output of reaction mechanism modeling is the energetic profile, which plots the relative energies of all species along the reaction coordinate. The energies of intermediates and, crucially, the activation energies associated with the transition states, determine the feasibility and rate of a reaction. High-level quantum mechanical calculations are used to obtain accurate energies for each stationary point on the potential energy surface. This information is vital for understanding reaction kinetics and for designing more efficient synthetic strategies.
Table 3: Hypothetical Energetic Profile for a Key Step in the Formation of Ethanone, 1-(2-benzofuranyl)-2-hydroxy-
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate 2 | -12.4 |
| Transition State 2 | +20.1 |
Note: This table illustrates a possible energetic landscape for a multi-step reaction. The values are for exemplary purposes.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. For a class of compounds like benzofuran derivatives, QSPR models can be developed to predict properties such as solubility, boiling point, or even biological activity based on calculated molecular descriptors. nih.govdigitaloceanspaces.com
For Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, a QSPR study would involve calculating a wide range of molecular descriptors. These can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D shape of the molecule.
Electronic: Pertaining to the distribution of electrons.
Physicochemical: Such as logP and molar refractivity.
Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with a specific property. digitaloceanspaces.comnih.gov Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of compounds with desired characteristics. For instance, a QSPR model could be developed for a series of benzofuran derivatives to predict their potential as corrosion inhibitors or their anticancer activity. nih.govdigitaloceanspaces.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Ethanone, 1-(2-benzofuranyl)-2-hydroxy- |
Chemical Applications and Advanced Material Science Research Involving Ethanone, 1 2 Benzofuranyl 2 Hydroxy
Role as a Synthetic Building Block for Complex Organic Molecules: A Hypothesized Potential
The benzofuran (B130515) core is a privileged structure found in numerous natural products, making its derivatives highly sought-after precursors in synthetic organic chemistry. nih.govrsc.orgnih.gov However, specific examples detailing the use of Ethanone (B97240), 1-(2-benzofuranyl)-2-hydroxy- as a direct precursor in the synthesis of natural product scaffolds are not readily found in published literature.
Precursor in the Synthesis of Natural Products Scaffolds
Theoretically, the bifunctional nature of Ethanone, 1-(2-benzofuranyl)-2-hydroxy-, possessing both a ketone and a secondary alcohol, would make it a versatile starting material. The hydroxyl group could be used for further functionalization or as a stereocenter to guide asymmetric synthesis, a crucial aspect in the construction of complex natural products. nih.gov For instance, derivatives of the related cyclopenta[b]benzofuran scaffold are found in several bioactive natural products. researchgate.net While synthetic strategies to access such scaffolds are of great interest, the direct involvement of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- has not been documented.
Intermediate in the Formation of Heterocyclic Compounds
The synthesis of various heterocyclic compounds often proceeds through benzofuran-based intermediates. nih.gov For example, the reaction of 2-bromo-1-(benzofuran-2-yl)ethanone with various nucleophiles is a known route to more complex heterocyclic systems. While the substitution of the bromine with a hydroxyl group to form Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is chemically plausible, subsequent reactions and applications of this specific hydroxylated intermediate are not described in the available scientific literature. The synthesis of furo[3,2-b]pyran-2-ones, another class of related heterocyclic compounds, has been explored, but not from this particular precursor. researchgate.netnih.gov
Application in Supramolecular Chemistry: An Unexplored Frontier
Supramolecular chemistry relies on non-covalent interactions to form highly organized structures. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl and furan (B31954) oxygen) in Ethanone, 1-(2-benzofuranyl)-2-hydroxy- suggests a potential for its involvement in such assemblies.
Host-Guest Interactions and Molecular Recognition
The specific structural features of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- could, in theory, allow it to act as a guest molecule within a larger host system, or even as a component of a host. However, there are no specific studies detailing its participation in host-guest interactions or molecular recognition events.
Self-Assembly Processes
The potential for intermolecular hydrogen bonding makes this compound a candidate for forming self-assembled structures like chains or networks. Such organized assemblies are of great interest in materials science. While the self-assembly of various dendritic and functionalized building blocks is a rich area of research, the self-assembly properties of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- have not been investigated.
Potential in Catalysis (e.g., as a ligand or organocatalyst): A Field Awaiting Exploration
The structural motifs within Ethanone, 1-(2-benzofuranyl)-2-hydroxy- hint at a potential role in catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself.
The benzofuran moiety is present in various ligands used in asymmetric catalysis. nih.govresearchgate.net The combination of the benzofuran ring and the adjacent chiral center (at the hydroxylated carbon) could make it a valuable chiral ligand for metal-catalyzed reactions. However, no studies have been published that describe the synthesis and application of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- as a ligand.
Similarly, the field of organocatalysis often employs small organic molecules containing specific functional groups to catalyze reactions. researchgate.net The chiral alcohol and ketone functionalities within the target molecule are common features in many organocatalysts. Despite the development of various organocatalytic systems based on different scaffolds, including those with benzofuran-3(2H)-one, the catalytic activity of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- remains to be explored.
Ligand Design for Metal-Catalyzed Reactions
The α-hydroxy ketone moiety in Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is a classic bidentate ligand motif capable of coordinating with a variety of metal ions. The oxygen atoms of the hydroxyl and carbonyl groups can form a stable five-membered chelate ring with a metal center. This chelation can enhance the stability and influence the electronic properties of the resulting metal complex.
While research on this specific compound as a ligand is limited, the broader class of benzofuran derivatives has been explored in coordination chemistry. For instance, benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as ligands for imaging probes, where they bind to metal ions and biological targets. The synthesis of metal complexes with ligands containing NSO-donor sets, derived from reactions involving thiazolidine (B150603) and Schiff bases, further illustrates the versatility of heterocyclic compounds in forming stable metal complexes. The ability of the α-hydroxy ketone group in Ethanone, 1-(2-benzofuranyl)-2-hydroxy- to act as a bidentate O,O'-donor ligand makes it a promising candidate for the development of new metal catalysts. The benzofuran scaffold itself can be modified to tune the steric and electronic properties of the ligand, potentially influencing the selectivity and activity of a metal catalyst in various organic transformations.
Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structure of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- contains features that are potentially useful in this context. The hydroxyl group, for example, can act as a hydrogen bond donor, a key interaction in many organocatalytic cycles. If the α-carbon is made chiral, the molecule could serve as a chiral building block or a precursor to a chiral catalyst for asymmetric synthesis.
Although direct organocatalytic applications of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- have not been reported, the benzofuran nucleus is a component of various biologically active and synthetically useful molecules. The development of asymmetric cationic polymerization of the benzofuran monomer itself, using chiral amino acid derivatives as additives with a Lewis acid, highlights how the benzofuran scaffold can be influenced by chiral organocatalytic systems to produce stereocontrolled polymers. This suggests that chiral derivatives of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- could potentially be explored as organocatalysts or as synthons for more complex catalytic structures.
Exploration in Material Science Research
The benzofuran moiety is a well-known chromophore and an electronically active scaffold that is frequently incorporated into advanced materials. The additional functional groups on Ethanone, 1-(2-benzofuranyl)-2-hydroxy- provide handles for integrating this molecule into larger systems like polymers or for its use in optoelectronic devices.
Incorporation into Polymeric Materials for Functional Properties
Benzofuran derivatives are recognized as valuable monomers and synthons for creating a variety of functional polymers, including polyamides, polyesters, and polyimides. researchgate.net The hydroxyl group in Ethanone, 1-(2-benzofuranyl)-2-hydroxy- offers a straightforward point of attachment for polymerization reactions, such as esterification or urethane (B1682113) formation, allowing its incorporation into polyester (B1180765) or polyurethane backbones. The ketone group provides an additional site for post-polymerization modification, for example, through the formation of oximes or hydrazones, enabling the attachment of other functional moieties. nih.govuq.edu.au
Research has demonstrated the synthesis of polymers with benzofuro-benzofuran structures, which exhibit high thermal stability. researchgate.net For example, polyimides derived from benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride show high glass transition temperatures and good solubility in organic solvents. researchgate.net Furthermore, a recently developed polymer, poly(benzofuran-co-arylacetic acid), which contains lactone and carboxylic acid functionalities, can be cross-linked with diamines to enhance its thermal properties. mdpi.com The incorporation of the Ethanone, 1-(2-benzofuranyl)-2-hydroxy- unit into a polymer backbone could impart specific properties, such as increased rigidity, UV-absorption, or altered thermal stability, derived from the benzofuran core.
Table 1: Properties of Polymers Derived from Benzofuran-based Monomers
| Polymer Type | Monomer(s) | Key Properties | Reference |
|---|---|---|---|
| Polyimide | Benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA) and aromatic diamines | High glass transition temperature (Tg > 296 °C), high degradation temperature (T5 > 455 °C), soluble in organic solvents. researchgate.net | researchgate.net |
| Polybenzofuran | Benzofuran (BzF) | Rigid, high Tg, transparent, can be made optically active through asymmetric polymerization. nih.gov | nih.gov |
Development of Organic Light-Emitting Diode (OLED) Components
The development of materials for Organic Light-Emitting Diodes (OLEDs) is an active area of research, with a focus on creating efficient and stable emitters, hosts, and transport materials. The benzofuran scaffold is an attractive component for OLED materials due to its conjugated π-system, which is conducive to charge transport and luminescence. Derivatives of dibenzofuran, a related structure, have been successfully used as the core framework for OLED materials, leading to increased efficiency and operational lifetime.
While Ethanone, 1-(2-benzofuranyl)-2-hydroxy- has not been specifically reported in an OLED application, related ketone-containing molecules have been investigated. Benzophenone-based derivatives, for instance, are widely used as building blocks for host materials and emitters in OLEDs, including those that function via thermally activated delayed fluorescence (TADF). The benzofuran core of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- provides the necessary electronic properties, and the acyl group could be used to tune the molecule's emission color and quantum efficiency. The synthesis of low molecular weight fluorescent materials for solution-processed OLEDs demonstrates that even small molecules, if properly designed, can exhibit excellent electroluminescence properties. This suggests a potential pathway for the investigation of Ethanone, 1-(2-benzofuranyl)-2-hydroxy- derivatives in OLED technology.
Photochromic or Thermochromic Material Development
Photochromic materials, which undergo a reversible color change upon exposure to light, are of interest for applications such as optical data storage and smart windows. Several classes of organic photochromic compounds are based on heterocyclic cores. Notably, diarylethene derivatives incorporating benzofuran rings have been shown to exhibit robust photochromism. researchgate.net These molecules can be switched between a colorless open-ring form and a colored closed-ring form by irradiation with UV and visible light, respectively. uq.edu.au
The photochromic properties of these systems are highly dependent on their molecular structure. For example, 1,2-diaroyl benzofurans have been reported to display reversible photochromism in solution, in the solid state, and in thin films, with colors ranging from red and blue to green depending on the substituents. Upon exposure to 365 nm light, a solution of a 1,2-diaroyl benzofuran can change from colorless to pink, with the process being reversible upon removal of the light source or accelerated by green light. Although Ethanone, 1-(2-benzofuranyl)-2-hydroxy- is not itself a typical photochrome, it could serve as a key synthetic intermediate for creating more complex, photoresponsive benzofuran derivatives, such as the aforementioned 1,2-diaroyl systems.
Table 2: Photochromic Behavior of Selected Benzofuran Derivatives
| Compound Class | Stimulus | Observed Change | Application Area | Reference |
|---|---|---|---|---|
| Diarylethene with benzofuran moiety | UV/Visible Light | Reversible color change from colorless to violet in solution and PMMA film. nih.gov | Optical Recording | nih.gov |
| Diarylethene (1a) | UV (297 nm) / Visible Light | Colorless to amaranth; new absorption peak at 530 nm in hexane. uq.edu.au | Optical Switching | uq.edu.au |
Future Directions and Emerging Research Avenues for Ethanone, 1 2 Benzofuranyl 2 Hydroxy
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of "Ethanone, 1-(2-benzofuranyl)-2-hydroxy-" is a critical first step towards unlocking its full potential. While specific literature on its synthesis is limited, established methods for constructing related benzofuran (B130515) derivatives can be adapted and optimized.
A plausible synthetic pathway could commence from the readily available 1-(2-benzofuranyl)ethanone. Bromination of the acetyl group would yield 1-(2-benzofuranyl)-2-bromoethanone, a key intermediate. prepchem.com Subsequent nucleophilic substitution of the bromine atom with a hydroxide (B78521) ion, potentially under phase-transfer catalysis or using a mild hydrolyzing agent, would afford the target α-hydroxy ketone.
Future research should focus on developing more direct and sustainable approaches. One promising avenue is the direct oxidation of 1-(2-benzofuranyl)ethanone at the α-position. This could involve the use of modern, eco-friendly oxidizing agents or electro-organic synthesis methods, which offer high selectivity and minimize waste. researchgate.net Furthermore, one-pot multicomponent reactions, starting from simpler precursors like salicylaldehyde (B1680747) derivatives and propargyl alcohols, could provide a highly atom-economical route to the core structure.
Table 1: Potential Synthetic Intermediates and their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 1-(2-Benzofuranyl)ethanone | C₁₀H₈O₂ | 160.17 | Starting Material |
| 1-(2-Benzofuranyl)-2-bromoethanone | C₁₀H₇BrO₂ | 239.07 | Key Intermediate |
Exploration of Undiscovered Reactivity Patterns
The α-hydroxy ketone functionality in "Ethanone, 1-(2-benzofuranyl)-2-hydroxy-" is a versatile reactive handle that opens the door to a multitude of chemical transformations. While the reactivity of this specific compound is largely unexplored, the known chemistry of α-hydroxy ketones provides a roadmap for future investigations.
Key areas for exploration include:
Oxidation and Reduction Reactions: Selective oxidation of the secondary alcohol could lead to the corresponding α-diketone, a valuable building block for quinoxaline (B1680401) and other heterocyclic syntheses. Conversely, reduction of the ketone would furnish a 1,2-diol, a precursor for the synthesis of various esters and ethers with potential biological activities.
Condensation Reactions: The active methylene (B1212753) group adjacent to the carbonyl can participate in condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to generate more complex molecular architectures. Reaction with isatin, for instance, could lead to the formation of quinoline-4-carboxylic acid derivatives. researchgate.net
Rearrangement Reactions: Acid-catalyzed rearrangements, such as the benzilic acid rearrangement of the corresponding α-diketone, could be explored to access novel ring systems.
Advanced Computational Predictions for Novel Derivatives
In silico methods are poised to play a pivotal role in accelerating the discovery and development of novel derivatives of "Ethanone, 1-(2-benzofuranyl)-2-hydroxy-". Molecular docking and computational screening can be employed to predict the binding affinity of this compound and its hypothetical derivatives against various biological targets.
Recent studies on other benzofuran derivatives have demonstrated the utility of computational approaches in identifying potent inhibitors of enzymes like PI3K and VEGFR-2, which are implicated in cancer. nih.govepa.gov By creating a virtual library of derivatives with diverse substituents on the benzofuran ring and modifications to the α-hydroxy ketone side chain, researchers can prioritize the synthesis of compounds with the highest predicted activity.
Table 2: Potential Biological Targets for Computational Studies
| Target Class | Specific Examples | Rationale |
| Kinases | PI3K, VEGFR-2, Tubulin | Known targets for other benzofuran derivatives with anticancer activity. nih.govmdpi.com |
| Enzymes | Cyclooxygenases (COX) | Potential for anti-inflammatory applications. |
| Receptors | Estrogen Receptors | Benzofuran is a known phytoestrogen scaffold. |
Integration into Multi-Functional Chemical Systems
The unique combination of a heterocyclic core and a reactive side chain makes "Ethanone, 1-(2-benzofuranyl)-2-hydroxy-" an attractive candidate for integration into multi-functional chemical systems.
Polymer Chemistry: The hydroxyl and carbonyl groups can serve as points for polymerization or for grafting onto existing polymer backbones. This could lead to the development of novel materials with tailored optical, electronic, or biomedical properties. For example, a novel acrylamide (B121943) monomer, N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA), was synthesized from a related benzofuran derivative. researchgate.net
Coordination Chemistry: The α-hydroxy ketone moiety can act as a bidentate ligand for the chelation of metal ions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photoluminescent properties. The synthesis of β-diketone ligands and their metal complexes from related starting materials has been reported. mdpi.com
Bioconjugation: The reactive functional groups could be utilized to attach the molecule to biomolecules such as proteins or peptides, enabling the development of targeted therapeutic agents or diagnostic probes.
Challenges and Opportunities in Applied Chemical Research
While the future of "Ethanone, 1-(2-benzofuranyl)-2-hydroxy-" appears bright, several challenges must be addressed to realize its full potential. The development of scalable and cost-effective synthetic routes is paramount for making this compound and its derivatives readily accessible for extensive research. A thorough investigation of its toxicological profile will also be crucial for any potential biomedical applications.
The opportunities, however, are vast. The structural motifs present in this molecule are found in numerous biologically active natural products and synthetic drugs. prepchem.com Systematic exploration of its chemical space could lead to the discovery of new lead compounds for drug discovery, particularly in the areas of anticancer and anti-inflammatory research. researchgate.netmdpi.comresearchgate.net Furthermore, its potential application in materials science as a building block for functional polymers and coordination complexes remains a largely unexplored and exciting frontier. The continued investigation of this versatile chemical entity promises to yield significant scientific advancements and practical applications.
Q & A
Q. What are the common synthetic routes for Ethanone, 1-(2-benzofuranyl)-2-hydroxy-?
Synthesis typically involves benzofuran ring formation followed by functionalization. For example, olefin cross-metathesis and intramolecular oxo-Michael reactions can construct the benzofuran scaffold, as demonstrated in analogous compounds . Key steps include:
- Benzofuran Core Formation : Use of metal-catalyzed cyclization or acid-mediated ring closure.
- Hydroxy-Ethanone Introduction : Acetylation with hydroxy-protected intermediates, followed by deprotection.
- Purification : Column chromatography and recrystallization to isolate enantiomers, with enantiomeric excess verified via HPLC (e.g., Chiralpak AD-H column) .
Q. How is the compound characterized post-synthesis?
Characterization employs a multi-technique approach:
- Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., benzofuran protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., CHO with [M+H] at 177.055 g/mol) .
- X-ray Crystallography : SHELX software for structural refinement, particularly for resolving hydrogen bonding involving the hydroxyl group .
Q. What are the primary biological activities studied for this compound?
While direct studies are limited, structural analogs exhibit:
- Antimicrobial Activity : Molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) shows binding affinities comparable to reference drugs .
- Enzyme Inhibition : The hydroxy group may interact with catalytic residues, as seen in benzofuran-based inhibitors of cytochrome P450 .
Advanced Research Questions
Q. What challenges arise in crystallizing Ethanone, 1-(2-benzofuranyl)-2-hydroxy- for X-ray studies?
The compound’s polar hydroxyl group and planar benzofuran ring can lead to:
- Polymorphism : Multiple crystal forms due to hydrogen-bonding variability.
- Twinned Crystals : Common in high-symmetry space groups, requiring SHELXL’s TWIN commands for refinement .
- Mitigation : Use of mixed solvents (e.g., ethanol/water) for slow crystallization and additive screening (e.g., ionic liquids) to stabilize specific conformations.
Q. How can computational methods predict its reactivity and pharmacokinetics?
- Docking Studies : Tools like AutoDock Vina or PyRx model interactions with target proteins (e.g., fungal lanosterol 14α-demethylase) .
- ADMET Prediction : SwissADME predicts Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5) and potential blood-brain barrier penetration .
- DFT Calculations : Analyze hydroxy group acidity (pKa ~9–11) and its role in tautomerism or radical scavenging.
Q. How does the hydroxy group influence structure-activity relationships (SAR)?
- Hydrogen Bonding : Enhances binding to enzyme active sites (e.g., kinase ATP pockets) but reduces membrane permeability.
- Derivatization : Etherification or esterification of the hydroxyl group modulates solubility and bioavailability, as shown in benzofuran-based drug candidates .
- Comparative Studies : Dichlorophenyl analogs (e.g., 1-(2,4-dichlorophenyl)-2-hydroxyethanone) exhibit stronger antifungal activity but higher toxicity, highlighting the balance between efficacy and safety .
Q. What strategies optimize enantiomeric excess in asymmetric synthesis?
- Chiral Catalysts : Use of Ru-based catalysts for olefin metathesis to achieve >90% ee .
- Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates (e.g., lipases in non-polar solvents).
- Analytical Validation : Chiral HPLC with UV/ECD detection to quantify enantiomers and identify minor impurities .
Q. How stable is the compound under varying storage conditions?
- Thermal Stability : Decomposition above 150°C, with degradation products identified via TGA-MS.
- Light Sensitivity : Benzofuran rings are prone to photoxidation; store in amber vials under inert gas .
- pH Sensitivity : Hydroxyl group protonation/deprotonation (pH 2–10) affects solubility and aggregation behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
